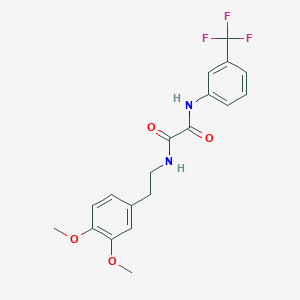

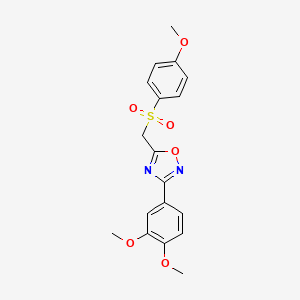

N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(3,4-dimethoxyphenethyl)-2-nitrobenzamide” is a compound with the molecular formula C17H18N2O5 . It has an average mass of 330.335 Da and a monoisotopic mass of 330.121582 Da .

Physical And Chemical Properties Analysis

“N1-(3,4-dimethoxyphenethyl)-2-nitrobenzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 529.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 80.4±3.0 kJ/mol and a flash point of 273.8±30.1 °C .

Scientific Research Applications

Synthesis and Structural Characterization

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds similar to N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, providing a useful formula for both anthranilic acid derivatives and oxalamides. This synthesis is operationally simple and high yielding, indicating potential for efficient production of related compounds (Mamedov et al., 2016).

Supramolecular Assemblies and Interactions

Cocrystallization studies of N,N′-diaryloxalamides with pentafluorophenol lead to the formation of molecular complexes characterized by X-ray crystallography. These complexes demonstrate that non-planar oxalamide molecules assemble into polymeric tapes utilizing hydrogen bonds and phenyl–perfluorophenyl interactions. Such studies highlight the significance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in controlling the structure of supramolecular assemblies involving oxalamides (Piotrkowska et al., 2007).

Photoluminescence and Magnetic Properties

Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalate and phenanthroline, which may relate to the structural motifs in this compound, reveals significant chemical stability and thermal resilience. These complexes exhibit photoluminescence properties, with certain compositions showing bright red emission and high luminescence efficiency. Moreover, the magnetic studies on these frameworks provide insights into their potential applications in materials science, particularly in optical and magnetic devices (Luo et al., 2018).

Crystallization Behavior

The crystallization process of poly(l-lactic acid) (PLLA) with certain nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been significantly influenced by thermal history and shear flow. This research demonstrates how the presence of specific nucleators can promote fast crystallization under certain conditions, suggesting potential applications in polymer science for improving material properties and processing efficiency (Shen et al., 2016).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c1-27-15-7-6-12(10-16(15)28-2)8-9-23-17(25)18(26)24-14-5-3-4-13(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLHXKHLOBNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)